2-Pyrazoline
Overview
Description
2-Pyrazoline is a heterocyclic organic compound that has garnered interest due to its presence in various pharmacologically active molecules. It serves as a core structure in many therapeutic agents, exhibiting a wide range of biological activities. The significance of the 2-pyrazoline nucleus is highlighted by its inclusion in drugs across diverse therapeutic categories, such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant medications .
Synthesis Analysis
The synthesis of 2-pyrazoline derivatives has been achieved through various methods. One approach involves the reaction of α,β-unsaturated ketones with hydrazine derivatives to yield a series of 2-pyrazolines . Another method includes the intramolecular Michael addition of α,β-unsaturated hydrazones, followed by a regioselective reduction to produce pyrazolidine derivatives . Additionally, an enantioselective synthesis of 2-pyrazolines has been reported using organocatalytic asymmetric conjugate addition catalyzed by cinchona alkaloids . These synthetic routes have been developed to provide access to a range of 2-pyrazoline derivatives, including those with potential neuropharmacological effects .
Molecular Structure Analysis
The molecular structures of synthesized 2-pyrazoline derivatives are typically confirmed using various physicochemical and spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . In some cases, the structure of novel derivatives has also been characterized by X-ray crystallography . The structural diversity of these compounds contributes to their different pharmacological and photophysical properties.
Chemical Reactions Analysis
2-Pyrazoline derivatives can undergo further chemical reactions to yield a variety of compounds. For instance, the reaction of Schiff's bases derived from 2-pyrazolines with benzoyl hydrazine or acetic anhydride can afford benzohydrazide derivatives or cyclized compounds, respectively . Additionally, the fluorescent properties of 2-pyrazolines can be tuned by structural modifications, as demonstrated by the synthesis of derivatives with varying substituents that affect emission intensity and wavelength .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pyrazoline derivatives are influenced by their molecular structure. For example, 1,3,5-triaryl-2-pyrazolines with homologous alkoxy groups exhibit fluorescence in the blue region of the visible spectrum . The solvatochromic behavior of certain 2-pyrazoline derivatives has been studied, revealing their sensitivity to solvent polarity and the nature of solute-solvent interactions . Moreover, the pharmacokinetic profiles of these compounds, including their absorption, distribution, metabolism, and elimination, have been predicted using in silico techniques and confirmed through acute toxicity studies .
Scientific Research Applications
Therapeutic and Pharmacological Properties : 2-Pyrazolines exhibit a wide range of biological activities, including anticancer, antiepileptic, anti-AIDS, antimalarial, insecticidal, and antitubercular properties. They are also used in agrochemical research and analytical chemistry due to their excellent fluorescent properties (Singh et al., 2019).
Use in Synthesis of Medicinal Agents : The 2-pyrazoline scaffold is central to the development of diverse drugs. Its structure can be altered, especially at the N-substituents, to vary its inhibitory potential (Alex & Kumar, 2014).
Neurodegenerative Applications : Pyrazoline derivatives have shown potential in treating neurodegenerative disorders like epilepsy and autism. Certain pyrazolines might interact with neurotransmitters, suggesting a role in moderating neurodegenerative disorders (Sabah et al., 2022).
Anti-Inflammatory and Analgesic Properties : Pyrazolines demonstrate significant anti-inflammatory and analgesic activities. They are effective in inhibiting lipid peroxidation and lipoxygenase, making them valuable in developing new anti-inflammatory drugs (Mantzanidou et al., 2021).
Anticancer Applications : Pyrazoline derivatives are increasingly explored for their cytotoxic activities against various cancer cell lines. The structural modifications in pyrazoline compounds are crucial for their activity, with research focusing on creating effective anticancer therapeutics (Matiadis & Sagnou, 2020).
Pharmacological Diversity : Pyrazolines are present in pharmacologically active molecules such as analgesics, anti-inflammatory drugs, and insecticides. Their structural diversity facilitates the development of new therapeutic agents with improved potency and lower toxicity (Rahman & Siddiqui, 2010).
Anticonvulsant and MAO Inhibitory Activities : 2-Pyrazolines show significant anticonvulsant and monoamine oxidase (MAO) inhibitory activities, contributing to their potential in treating neurological disorders (Aboul-Enein, 2014).
Synthetic and Biological Studies : Pyrazolines are synthesized from the cyclization of chalcones with hydrazine and possess immense biological activities, making them significant in drug research (Yusuf & Jain, 2014).
Catalysis and Synthetic Chemistry : 2-Pyrazolines are synthesized through various methods, including an enantioselective approach using cinchona alkaloids, which has implications in the synthesis of 1,3-diamines and other chemically significant compounds (Campbell et al., 2011).
Safety And Hazards
Future Directions
The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . The focus will always be on new greener and more economical ways for their synthesis . The synthesis of fine crystals of 3,4,5-triethoxycarbonyl-2-pyrazoline by the introduction of palladium chloride (PdCl2) to ethyl diazoacetate (EDA) in a high-pressure reactor at ambient temperature seems to be an interesting synthetic approach .
properties
IUPAC Name |
4,5-dihydro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGBIXXDQFWVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870460 | |
Record name | 4,5-Dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazoline | |
CAS RN |
109-98-8, 36118-45-3 | |
Record name | 2-Pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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